(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
“(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid” (CAS: 1276694-30-4; molecular formula: C₂₄H₂₆NO₅; molecular weight: 408.47 g/mol) is a chiral pyrrolidine derivative extensively utilized in peptide synthesis and medicinal chemistry . The compound features:
Properties
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXBYOKQUEIDW-QVKFZJNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of peptides. Peptides are gaining considerable attention as potential drugs.
Mode of Action
Fmoc-D-Hyp(tBu)-OH is used in the Fmoc/tBu solid-phase peptide synthesis. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields. The Fmoc group is one of the most commonly used protecting groups for amino groups in solid phase peptide synthesis. It is readily deprotected by secondary amines such as piperidine while it is stable under acidic conditions.
Biochemical Pathways
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields.
Pharmacokinetics
The fmoc/tbu solid-phase synthesis strategy, which uses this compound, is known to involve extensive washing with solvents between the synthetic steps. This could potentially impact the bioavailability of the resulting peptides.
Result of Action
The result of the action of Fmoc-D-Hyp(tBu)-OH is the synthesis of peptides. These peptides are gaining considerable attention as potential drugs. The Fmoc/tBu solid-phase synthesis strategy allows the use of an excess of reagents to achieve quantitative yields.
Action Environment
The action environment can significantly influence the efficacy and stability of Fmoc-D-Hyp(tBu)-OH. For instance, the Fmoc group is stable under acidic conditions but is readily deprotected by secondary amines such as piperidine. Furthermore, the use of greener solvents in solid-phase peptide synthesis (SPPS) has been proposed in recent years. This could potentially reduce the environmental impact and improve human health.
Biological Activity
The compound (2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid (CAS: 1276694-30-4) is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes its chemical properties, synthesis, and biological effects based on recent research findings.
The compound features a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.
- Functionalization : The introduction of the tert-butoxy and Fmoc groups is performed using standard organic synthesis techniques such as nucleophilic substitution and protection-deprotection strategies.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer activity. For instance, the Fmoc group enhances the lipophilicity of the compound, potentially increasing its cellular uptake and efficacy against cancer cell lines. In vitro assays demonstrated significant cytotoxicity against various cancer types, including breast and colon cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression. In particular, it has shown promise as an inhibitor of proteases that are overexpressed in tumor environments. This inhibition can lead to reduced tumor invasiveness and metastasis .
Neuroprotective Effects
There is emerging evidence that pyrrolidine derivatives may possess neuroprotective properties. The mechanism is believed to involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Study 1: Anticancer Activity
In a study published in SynOpen, researchers synthesized various derivatives of pyrrolidine and tested their effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast | 12.5 |
| Compound B | Colon | 15.0 |
| (2R,4R)-4-(tert-butoxy)-1-Fmoc-pyrrolidine | Lung | 10.0 |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of this compound against matrix metalloproteinases (MMPs). The results showed that it significantly inhibited MMP-2 and MMP-9 activities, which are crucial for cancer metastasis .
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| MMP-2 | 75% |
| MMP-9 | 68% |
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics. Its structure allows for the incorporation of various functional groups, facilitating the design of inhibitors or modulators targeting specific biological pathways.
Peptide Synthesis
Due to its Fmoc protection, (2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is widely used in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with precise control over sequence and structure. The stability of the Fmoc group under basic conditions makes it ideal for sequential deprotection and coupling reactions .
Drug Development
Research indicates that derivatives of this compound exhibit potential as therapeutic agents in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modify peptide structures can lead to improved pharmacokinetic properties and bioavailability .
Case Studies
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is selectively removed under basic conditions to expose the amine group for subsequent peptide coupling. This reaction is critical for stepwise peptide elongation.
Reaction Conditions :
-
Reagent : 25% piperidine in dimethylformamide (DMF)
-
Method : Microwave-assisted deprotection (7–5 s pulses at 100 W) with intermittent cooling to 10°C .
-
Efficiency : Near-quantitative removal of Fmoc, confirmed by analytical HPLC (>99% purity post-deprotection) .
Mechanism :
Piperidine deprotonates the Fmoc group, triggering cleavage via β-elimination. The reaction is rapid under microwave irradiation, minimizing side reactions.
Carboxylic Acid Activation and Coupling
The carboxylic acid moiety undergoes activation for peptide bond formation. Coupling reagents facilitate this process, enabling attachment to amine groups on resin-bound peptides.
Common Coupling Reagents :
| Reagent System | Equivalents | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| HBTU/HOBt/DIPEA | 5:7.5:5 | DMF | 20 s | >95% |
| HATU/DIPEA | 5:10 | DMF | 20 s | >98% |
Key Observations :
-
Double couplings (e.g., for Fmoc-Pro-OH) improve yields for sterically hindered residues.
-
Microwave irradiation (50 W, 20 s pulses) accelerates reactions while maintaining stereochemical integrity .
Cleavage from Resin and Side-Chain Deprotection
After peptide synthesis, the compound is cleaved from the resin under acidic conditions, simultaneously removing acid-labile protecting groups (e.g., tert-butoxy).
Cleavage Cocktail :
-
Composition : 94% trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), 1% triisopropylsilane (TIS) .
-
Time : 2 hours at room temperature.
-
Outcome :
Post-Cleavage Processing :
-
Precipitation in cold diethyl ether.
-
Purification via reverse-phase HPLC (Zorbax SB-C18 column, 5–50% acetonitrile gradient) .
Stability Under Synthetic Conditions
Degradation Studies :
| Condition | Result | Source |
|---|---|---|
| Prolonged TFA exposure | Partial tert-butoxy cleavage | |
| Basic conditions (pH>9) | No degradation observed |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Differentiators
Protecting Group Chemistry
- Fmoc vs. Boc : The Fmoc group in the target compound enables orthogonal deprotection under mild basic conditions (e.g., piperidine), whereas Boc requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive substrates .
- Steric Effects : The tert-butoxy group in the target compound provides greater steric hindrance than methoxy or hydroxypropyl substituents, influencing reaction kinetics in amide bond formation .
Stereochemical Impact
Physicochemical Properties
- Solubility : Derivatives with polar substituents (e.g., 3-methoxypropyl in Compound 12) exhibit higher aqueous solubility compared to the tert-butoxy variant, which is more lipophilic (predicted LogP ~2.5) .
- Thermal Stability : Boc-protected analogues (e.g., 1-Boc-4-methoxy) show lower thermal decomposition thresholds (<150°C) than Fmoc derivatives (>200°C) due to weaker carbonate bonds .
Research Findings
- Synthetic Utility : The target compound’s Fmoc group enables efficient incorporation into automated SPPS workflows, with >90% coupling yields reported in cyclic peptide synthesis .
- Biological Relevance : Fluorinated analogues (e.g., 4-fluoro-D-proline derivatives) demonstrate enhanced metabolic stability in vivo but require chiral resolution to avoid enantiomeric interference .
- Crystallography : The (2R,4R)-1-Boc-4-methoxy analogue crystallizes in an envelope conformation with intermolecular hydrogen bonds, a feature absent in bulkier tert-butoxy derivatives .
Q & A
Basic: What are the common synthetic routes for this compound, and what key steps ensure stereochemical integrity?
Methodological Answer:
The synthesis typically involves sequential protection of the pyrrolidine scaffold. Key steps include:
- Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amine position using Fmoc-Cl under basic conditions (e.g., NaHCO₃ in THF/water) .
- tert-Butoxy Group Installation : Selective protection of the hydroxyl group via tert-butyl ether formation using tert-butyl chloride and a base (e.g., DBU) in anhydrous DCM .
- Chiral Integrity : Stereochemical control is maintained by using enantiomerically pure starting materials (e.g., (2R,4R)-pyrrolidine derivatives) and monitoring reactions with chiral HPLC to detect epimerization .
Advanced: How can researchers optimize the synthesis to improve yield while maintaining stereochemical purity?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for Fmoc protection to enhance reaction rates while minimizing side reactions .
- Temperature Control : Conduct tert-butoxy group installation at 0–4°C to reduce racemization risks .
- Catalytic Strategies : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during critical steps to enforce stereoselectivity .
- Workup Efficiency : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) to isolate enantiomerically pure products .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry. Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butoxy singlet (δ 1.2 ppm) .
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol eluents to verify enantiomeric excess (>98% purity) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z calculated for C₂₅H₂₈NO₅: 434.45) .
Advanced: How does the tert-butoxy group influence the compound’s stability under acidic conditions?
Methodological Answer:
- Acid Sensitivity : The tert-butoxy group undergoes cleavage under strong acidic conditions (e.g., TFA in DCM), which is leveraged in deprotection steps during peptide synthesis .
- Stability Testing : Conduct accelerated degradation studies (e.g., 1M HCl at 25°C) and monitor via TLC or HPLC. Degradation products (e.g., free hydroxyl derivative) indicate hydrolysis .
- Mitigation Strategies : Store the compound in anhydrous environments (e.g., desiccated at -20°C) to prevent moisture-induced decomposition .
Advanced: What strategies mitigate aggregation during solid-phase peptide synthesis when incorporating this proline derivative?
Methodological Answer:
- Conformational Control : Use the compound as a pseudo-proline mimic to disrupt β-sheet formation in peptide chains. Its rigid pyrrolidine ring reduces backbone flexibility, preventing aggregation .
- Solvent Optimization : Perform couplings in DCM/DMF (1:1 v/v) with 0.1% HOBt to enhance solubility .
- Real-Time Monitoring : Detect aggregation via UV-Vis spectroscopy (absorbance at 450 nm) during resin swelling steps .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under argon at -20°C to prevent oxidation and moisture uptake .
Advanced: How can researchers address contradictions in reported stability data for this compound?
Methodological Answer:
- Reproducibility Checks : Replicate stability studies (e.g., thermal gravimetric analysis, TGA) under controlled humidity (≤10% RH) and temperature (25°C vs. 40°C) .
- Batch Comparison : Analyze multiple synthesis batches via HPLC to identify impurities (e.g., tert-butoxy hydrolysis byproducts) that may affect stability .
- Literature Cross-Validation : Compare degradation kinetics across peer-reviewed studies (e.g., pH-dependent hydrolysis rates) to resolve discrepancies .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Peptide Synthesis : Acts as a conformationally constrained proline analog in Fmoc-based SPPS to improve peptide folding and reduce synthesis failures .
- Enzyme Studies : Used to probe active-site stereoselectivity in hydrolases (e.g., proteases) via inhibition assays .
- Protecting Group Chemistry : Serves as a model system for studying orthogonal protection strategies (Fmoc vs. tert-butoxy) .
Advanced: What computational methods support the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions between the compound and target proteins (e.g., HIV-1 protease) to optimize substituent placement .
- Docking Studies : Use AutoDock Vina to predict binding affinities of tert-butoxy-modified analogs .
- QSAR Modeling : Correlate steric parameters (e.g., Taft’s Es values) with biological activity to guide synthetic modifications .
Advanced: How can researchers validate the enantiomeric purity of synthesized batches?
Methodological Answer:
- Chiral Derivatization : React the compound with Mosher’s acid chloride and analyze diastereomer ratios via 19F NMR .
- Circular Dichroism (CD) : Compare CD spectra (190–250 nm) with a certified reference standard to confirm optical activity .
- X-ray Crystallography : Resolve crystal structures of key intermediates to unambiguously assign stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
